molecular formula C12H9ClN2O2 B1479341 4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine CAS No. 2098026-00-5

4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine

Cat. No. B1479341
CAS RN: 2098026-00-5
M. Wt: 248.66 g/mol
InChI Key: NQTQQCYBLKLIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzo[d][1,3]dioxol-5-yl group, which is a benzene ring fused with a 1,3-dioxolane ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and pyrimidine), a chloro substituent, and a methyl group attached to the pyrimidine ring. The presence of the dioxolane ring introduces ether linkages into the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings, the electron-withdrawing chloro group, and the electron-donating methyl group. It could potentially undergo reactions typical for aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a chloro substituent could increase its lipophilicity, potentially affecting its solubility and stability .

Scientific Research Applications

Flavoring Substance

The compound has been reported to be used as a flavoring substance in specific food categories. It is chemically synthesized and not reported to occur naturally. This application focuses on enhancing the taste profile of food products without being used in beverages .

Lead Sensor Development

A sensitive and selective lead (Pb 2+) sensor was developed using a derivative of this compound. The sensor involves the deposition of a thin layer on a glassy carbon electrode with a conducting polymer matrix, highlighting its application in environmental monitoring and safety .

Rheumatic Treatment

Derivatives of the compound have been used in treating rheumatic conditions, such as rheumatoid arthritis and osteoarthritis. This application underscores its potential in pharmaceutical formulations aimed at alleviating joint pain and inflammation .

Analgesic Development

The compound’s derivatives are part of non-steroidal anti-inflammatory drugs (NSAIDs) targeting cyclooxygenase (COX) enzymes. These are globally used for various therapeutic purposes, including pain relief and reducing inflammation .

Spectroscopic Analysis

Infrared spectroscopy has been utilized to characterize derivatives of this compound. The analysis provides insights into the structural properties, such as the presence of an amide carbonyl group, which is crucial for understanding its chemical behavior .

Anticancer Research

There is ongoing research into the anticancer properties of derivatives of this compound. Libraries of related compounds have been synthesized and evaluated for their potential to inhibit cancer cell growth, demonstrating its application in medicinal chemistry and oncology .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug molecule, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use personal protective equipment .

Future Directions

The study and application of this compound could be a potential area of research in organic chemistry or medicinal chemistry. Its synthesis, characterization, and reactivity could be explored, and if it has biological activity, it could be investigated as a potential therapeutic agent .

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-chloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c1-7-14-9(5-12(13)15-7)8-2-3-10-11(4-8)17-6-16-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTQQCYBLKLIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.